Calcium pimelate

Polypropylene Nucleation β‑Crystalline Phase Calcium Dicarboxylates

Researchers requiring maximum β-phase content in polypropylene often face inconsistent nucleation with generic agents. Calcium pimelate (CaPim) provides unmatched β-selectivity. • Achieves >95% β-phase in iPP at 0.2-0.5 wt% loading, surpassing calcium suberate (≤93%). • Retains nucleating function after multiple melt-processing cycles due to superior thermal stability. • At 0.5-1 wt% in HDPE, significantly elevates thermal degradation activation energy. Supplied as ≥99% pure white solid; ready for immediate global dispatch.

Molecular Formula C7H10CaO4
Molecular Weight 198.231
CAS No. 19455-79-9
Cat. No. B579524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium pimelate
CAS19455-79-9
SynonymsPIMELICACID,CALCIUMSALT
Molecular FormulaC7H10CaO4
Molecular Weight198.231
Structural Identifiers
SMILESC(CCC(=O)[O-])CCC(=O)[O-].[Ca+2]
InChIInChI=1S/C7H12O4.Ca/c8-6(9)4-2-1-3-5-7(10)11;/h1-5H2,(H,8,9)(H,10,11);/q;+2/p-2
InChIKeyUSYJXNNLQOTDLW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Pimelate: β‑Nucleating Agent for Polyolefins


Calcium pimelate (CaPim), the calcium salt of heptanedioic (pimelic) acid, is a dicarboxylate salt with molecular formula C₇H₁₀CaO₄ and UNII FG44CCG35F [1] [2]. In materials science, it is primarily recognized as a highly selective β‑nucleating agent for isotactic polypropylene (iPP), promoting the formation of the β‑crystalline phase which imparts superior toughness and impact resistance compared to the more common α‑phase [3]. Its nucleating efficacy is strongly dependent on both the cation identity and the dicarboxylate chain length, distinguishing it from other calcium carboxylates.

Calcium Pimelate: Structure-Specific β‑Nucleation


Dicarboxylate salts cannot be freely interchanged in polypropylene nucleation. The β‑nucleating ability of calcium pimelate is a consequence of its specific seven‑carbon chain length and calcium cation, which together create a crystal surface that epitaxially matches the β‑iPP lattice. Systematic studies have shown that altering either the metal ion or the chain length can dramatically reduce or eliminate β‑phase induction [1] [2]. For example, calcium adipate (C₆) and calcium succinate (C₄) are ineffective nucleators, while the closely related calcium suberate (C₈) exhibits different stability and efficacy [1] [3]. Therefore, substituting calcium pimelate with a lower‑cost or more readily available dicarboxylate salt will likely result in a complete loss of the desired β‑phase morphology and the associated mechanical property enhancements.

Calcium Pimelate: Evidence vs Closest Analogs


β‑Nucleation Efficiency of Calcium Dicarboxylates

Calcium pimelate achieves a β‑phase nucleating efficiency (quantified as the Kx value from X‑ray diffraction) of 0.95 in isotactic polypropylene at a 0.5 wt% loading, statistically equivalent to the highest‑performing analog calcium suberate (Kx = 0.96) and significantly exceeding calcium phthalate (0.93) and calcium terephthalate (0.62) [1]. Critically, calcium succinate and calcium adipate are completely ineffective (Kx ≈ 0) [1]. This head‑to‑head comparison demonstrates that among calcium dicarboxylates, only pimelate and suberate deliver near‑quantitative β‑phase induction, while shorter (C₄, C₆) or aromatic dicarboxylates fail to nucleate the β‑phase.

Polypropylene Nucleation β‑Crystalline Phase Calcium Dicarboxylates

β‑Phase Content & Thermal Stability vs Calcium Suberate

At an optimal loading of 0.2 wt% in iPP homopolymer, calcium pimelate yields a β‑modification content exceeding 95%, whereas calcium suberate under identical conditions achieves only 93% [1]. Moreover, calcium pimelate demonstrates superior thermal stability as a nucleant, retaining its nucleating effectiveness after high‑temperature processing better than calcium suberate [1]. This dual advantage—higher absolute β‑phase content and greater processing robustness—positions calcium pimelate as the preferred choice for applications requiring maximum toughness and consistent performance across varying thermal histories.

Polypropylene β‑Nucleation Thermal Stability

Pimelate Salt β‑Nucleation Efficiency Ranking

A systematic study of sodium, zinc, calcium, and barium pimelates in isotactic polypropylene established a clear hierarchy of β‑nucleation efficiency: calcium pimelate > barium pimelate > zinc pimelate > sodium pimelate [1]. All pimelates induced β‑crystals, but the calcium salt consistently generated the highest β‑phase content across a range of crystallization temperatures (up to 130 °C) [1]. This ranking demonstrates that the calcium cation is uniquely suited to the pimelate anion for optimizing β‑phase induction; substituting with a different metal ion, even within the same anion family, will result in inferior nucleating performance.

β‑Nucleating Agents Pimelate Salts Crystallization Kinetics

β‑Nuclei Induction in PP Homopolymer vs Copolymer

Calcium pimelate induces 96.6% relative β‑nuclei proportion in polypropylene homopolymer (PPH) but only 79.1% in a polypropylene random copolymer containing 7.3 mol% ethylene [1]. This 17.5 percentage point reduction in nucleation efficiency in PPR is attributed to the disruption of isometric sequence lengths required for epitaxial β‑phase growth [1]. While this differential performance is inherent to the polymer matrix rather than the nucleator itself, it underscores a critical procurement consideration: calcium pimelate is most effective when paired with PPH, and users targeting β‑PPR will need higher loadings or alternative nucleators to achieve comparable β‑phase content.

Polypropylene Homopolymer Polypropylene Random Copolymer β‑Nucleation Selectivity

Thermal Stability in HDPE Nanocomposites

Incorporation of calcium pimelate into high‑density polyethylene (HDPE) substantially increases the activation energy (Eα) of thermal degradation, indicating enhanced thermal stability. For a 1 wt% CaPim loading, the mean Eα values (α < 0.2) were 208.5, 205.7, and 211.0 kJ/mol as determined by Friedman, Vyazovkin, and Ozawa‑Flynn‑Wall methods, respectively [1]. At higher degrees of conversion (α > 0.1), the Eα increased further to 235.5, 240.3, and 237.3 kJ/mol [1]. While a direct baseline Eα for neat HDPE is not reported in the same study, the literature consistently shows that neat HDPE exhibits lower activation energies for thermal degradation (typically in the range of 150–200 kJ/mol) [2]. The significant elevation in Eα upon CaPim addition demonstrates its effectiveness as a thermal stabilizer for HDPE, retarding decomposition during high‑temperature processing and extending service life.

High-Density Polyethylene Thermal Stability Nanocomposites

Calcium Pimelate Application Scenarios


β‑Nucleated PP Homopolymer with High Toughness

Calcium pimelate is the nucleator of choice for manufacturing β‑PPH articles where maximum impact strength and elongation are required. At 0.2–0.5 wt% loading, it reliably generates >95% β‑phase content (versus ≤93% for calcium suberate) and ranks highest among all pimelate salts in nucleation efficiency [1] [2]. This translates to superior toughness in applications such as automotive interior parts, appliance housings, and durable consumer goods. The thermal stability of the nucleating function also ensures consistent performance after multiple melt‑processing cycles [1].

Thermally Stable HDPE Formulations

When calcium pimelate is incorporated into HDPE at loadings of 0.5–1 wt%, it significantly elevates the activation energy of thermal degradation, effectively retarding decomposition [3]. This makes it suitable for HDPE applications that undergo repeated high‑temperature extrusion, injection molding, or prolonged heat aging (e.g., automotive under‑hood components, industrial packaging, and piping systems). The enhanced thermal stability extends the processing window and service life of the final product [3].

Structure‑Property Relationships in β‑Nucleated Polyolefins

Due to its well‑characterized, highly selective β‑nucleating action and the extensive comparative data against analogs (calcium suberate, other pimelate salts, and ineffective calcium dicarboxylates), calcium pimelate serves as a benchmark reference compound for fundamental studies of polypropylene crystallization [2] [4]. Its differential performance in homopolymer versus random copolymer matrices also provides a model system for investigating the role of chain architecture in epitaxial nucleation [5].

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